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Compound of Interest
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Cat. No.: B050584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sodium-binding

benzofuran isophthalate (SBFI) fluorescent indicator, with a core focus on its dissociation

constant (Kd) for sodium ions (Na⁺). This document summarizes key quantitative data, details

experimental protocols for the measurement of intracellular sodium, and provides visual

representations of experimental workflows and the principles of ratiometric measurement.

Core Principles of SBFI as a Sodium Indicator
SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium

concentrations ([Na⁺]i).[1][2][3] As a ratiometric dye, SBFI is excited at two different

wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission

intensities at these wavelengths is used to determine the sodium concentration.[2][3] Upon

binding to Na⁺, the excitation spectrum of SBFI shifts, with the fluorescence intensity at 340 nm

increasing and the intensity at 380 nm decreasing.[3] This ratiometric approach offers

significant advantages, including reduced effects of photobleaching, heterogeneous dye

loading, and variations in cell morphology, thus allowing for more accurate quantification of

[Na⁺]i.[4]

Dissociation Constant (Kd) of SBFI for Sodium
The dissociation constant (Kd) is a critical parameter that defines the affinity of SBFI for Na⁺. A

lower Kd value indicates a higher affinity. The apparent Kd of SBFI for Na⁺ can be influenced
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by several factors, most notably the presence of other cations like potassium (K⁺) and the

composition of the calibration solution.

Below is a summary of reported Kd values for SBFI under various experimental conditions:

Dissociation Constant (Kd) Experimental Conditions Reference

2.4 mM

In situ calibration in prostate

cancer cells using a Na⁺-free

solution where Na⁺ was

substituted with choline.

[2]

4 mM Not specified. [4][5]

20.7 mM

In situ calibration in prostate

cancer cells using a solution

where Na⁺ was compensated

by K⁺.

[2]

It is crucial for researchers to perform in situ calibration of SBFI within their specific

experimental system to determine the apparent Kd under their unique conditions.

Experimental Protocol: Measurement of Intracellular
Sodium Using SBFI
The following is a representative protocol for measuring [Na⁺]i in cultured cells using SBFI-AM,

the cell-permeant form of the dye.

Materials:
SBFI-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester)

Pluronic F-127

Dimethyl sulfoxide (DMSO)

Tyrode's solution or other physiological buffer
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Calibration solutions with varying Na⁺ concentrations

Gramicidin D

Monensin

Ouabain or other Na⁺/K⁺-ATPase inhibitor

Probenecid (optional, to prevent dye leakage)

Fluorescence microscope or microplate reader with appropriate filter sets (excitation at 340

nm and 380 nm, emission at ~505 nm)

Methodology:
SBFI-AM Stock Solution Preparation: Prepare a stock solution of SBFI-AM in anhydrous

DMSO. To aid in the dispersion of the dye in aqueous media, a stock solution of Pluronic F-

127 (e.g., 20% w/v in DMSO) can also be prepared.

Cell Preparation: Culture cells on coverslips or in multi-well plates suitable for fluorescence

imaging or reading. Ensure cells are healthy and at an appropriate confluency.

Dye Loading:

Prepare a loading solution by diluting the SBFI-AM stock solution in a physiological buffer

(e.g., Tyrode's solution) to a final concentration typically in the range of 5-10 µM.

Add Pluronic F-127 to the loading solution (final concentration ~0.05% w/v) to improve dye

solubility and loading efficiency.[1]

Remove the culture medium from the cells and wash with the physiological buffer.

Incubate the cells in the SBFI-AM loading solution. Incubation times and temperatures can

vary depending on the cell type, typically ranging from 60 minutes to 5 hours at room

temperature or 37°C.[2][6][7]

After incubation, wash the cells twice with the physiological buffer to remove extracellular

dye.[1]
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De-esterification: Allow the cells to incubate in the physiological buffer for a period (e.g., 30-

60 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases, which

traps the active SBFI inside the cells.

In Situ Calibration:

At the end of each experiment, perform an in situ calibration to determine the relationship

between the fluorescence ratio and the intracellular Na⁺ concentration.

Prepare a set of calibration solutions with known Na⁺ concentrations. To maintain a

constant ionic strength, Na⁺ is often substituted with another cation such as K⁺ or choline.

[1][2]

Expose the SBFI-loaded cells to the calibration solutions in the presence of ionophores to

equilibrate the intracellular and extracellular Na⁺ concentrations. A common approach is to

use a combination of gramicidin D (a Na⁺ ionophore) and monensin.[7] It may also be

necessary to inhibit the Na⁺/K⁺ pump with an agent like ouabain or strophanthidin.[1][7]

Record the fluorescence intensities at 340 nm and 380 nm excitation for each calibration

solution and calculate the corresponding ratios.

Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve.

This curve can then be used to convert the experimental fluorescence ratios to [Na⁺]i

values. A three-parameter hyperbolic equation can be used to fit the calibration data to

resolve the apparent Kd.[8]

Data Acquisition:

Mount the coverslip with the loaded cells onto the fluorescence microscope or place the

multi-well plate in the microplate reader.

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at

approximately 505 nm.

Record baseline fluorescence ratios before applying any experimental treatment.

Apply the experimental stimulus and record the changes in fluorescence ratios over time.
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Data Analysis:

Subtract the background fluorescence from the raw fluorescence intensity values.

Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

Convert the fluorescence ratios to [Na⁺]i using the calibration curve generated in step 5.

Visualizing Experimental Workflows and Principles
Experimental Workflow for Intracellular Sodium
Measurement with SBFI
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Caption: Experimental workflow for measuring intracellular sodium with SBFI.

Principle of Ratiometric Measurement with SBFI
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Caption: Principle of ratiometric fluorescence measurement using SBFI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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